REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2([CH2:29][CH2:30][N:31]3[CH2:36][CH2:35][C:34]([C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]3)[CH2:14][CH2:13][N:12]([C:15](=[O:28])[C:16]3[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=3)[CH2:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9].CO>CCCCC>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2([CH2:29][CH2:30][N:31]3[CH2:36][CH2:35][C:34]([C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]3)[CH2:14][CH2:13][N:12]([C:15](=[O:28])[C:16]3[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=3)[CH2:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1|
|
Name
|
|
Quantity
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120 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O)CCN1CCC(CC1)(C(=O)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O)CCN1CCC(CC1)(C(=O)N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |